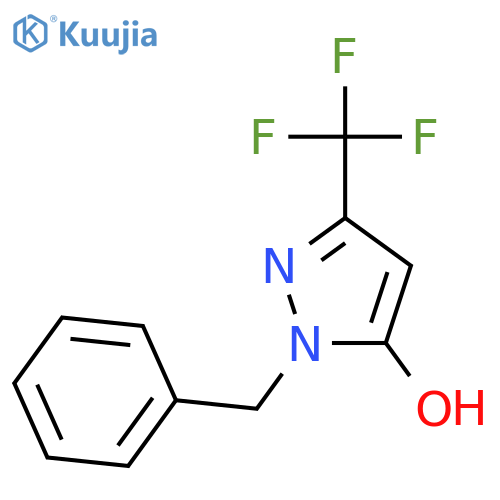

Cas no 143706-79-0 (1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol)

143706-79-0 structure

商品名:1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol

CAS番号:143706-79-0

MF:C11H9F3N2O

メガワット:242.197172880173

MDL:MFCD16616707

CID:1313958

PubChem ID:10083077

1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol 化学的及び物理的性質

名前と識別子

-

- 1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol

- DTXSID101220981

- 1-Benzyl-5-hydroxy-3-(trifluoromethyl)pyrazole

- 2-benzyl-5-(trifluoromethyl)-1H-pyrazol-3-one

- AEZWELOKOGULQG-UHFFFAOYSA-N

- AKOS015157568

- SCHEMBL15148105

- AGECVHWNUIFTCE-UHFFFAOYSA-N

- 1-(phenylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

- 143706-79-0

- MFCD16616707

-

- MDL: MFCD16616707

- インチ: InChI=1S/C11H9F3N2O/c12-11(13,14)9-6-10(17)16(15-9)7-8-4-2-1-3-5-8/h1-6,15H,7H2

- InChIKey: AGECVHWNUIFTCE-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CN2C(=O)C=C(N2)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 242.06669740g/mol

- どういたいしつりょう: 242.06669740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 32.3Ų

1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB400451-1g |

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 97%; . |

143706-79-0 | 97% | 1g |

€699.00 | 2024-07-23 | |

| abcr | AB400451-1 g |

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 97%; . |

143706-79-0 | 97% | 1g |

€699.00 | 2022-03-02 |

1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

143706-79-0 (1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol) 関連製品

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:143706-79-0)1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol

清らかである:99%

はかる:1g

価格 ($):414.0